molecular formula C9H16N2O2 B13189892 N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide

N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide

Cat. No.: B13189892
M. Wt: 184.24 g/mol
InChI Key: CKDKSVCOMVZSMH-UHFFFAOYSA-N
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Description

N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C₉H₁₆N₂O₂ This compound features a cyclopropane ring attached to a carboxamide group, with a hydroxypyrrolidine moiety linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Hydroxypyrrolidine Moiety: This can be achieved through the reduction of a pyrrolidinone derivative using a suitable reducing agent such as sodium borohydride.

    Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or tosylates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyrrolidine moiety may engage in hydrogen bonding or electrostatic interactions, while the cyclopropane ring can provide steric hindrance or rigidity to the molecule. These interactions can modulate the activity of the target protein or pathway, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxylate
  • N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxylamide
  • N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxylhydrazide

Uniqueness

N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxypyrrolidine moiety and a cyclopropane ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C9H16N2O2/c12-8(7-1-2-7)11-6-9(13)3-4-10-5-9/h7,10,13H,1-6H2,(H,11,12)

InChI Key

CKDKSVCOMVZSMH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2(CCNC2)O

Origin of Product

United States

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